molecular formula C4H6ClNS B1266625 3-Chloropropyl isothiocyanate CAS No. 2799-72-6

3-Chloropropyl isothiocyanate

Cat. No. B1266625
CAS RN: 2799-72-6
M. Wt: 135.62 g/mol
InChI Key: ZGFOBQSQLJDLKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-chloropropyl isothiocyanate and related derivatives often involves reactions between arene-diazonium chlorides and allyl isothiocyanate, leading to aryl-2-chloropropylisothiocyanates. These intermediates can undergo further transformations to yield a variety of structurally complex molecules. For instance, 1,3-dichloropropene, a related compound, is used to synthesize thiazole derivatives via reaction with sodium thiocyanate, showcasing the versatility of chloropropyl isothiocyanate derivatives in organic synthesis (Karpyak et al., 2003); (Hillstrom et al., 2001).

Molecular Structure Analysis

Isothiocyanates, including 3-chloropropyl variants, have unique molecular structures that influence their reactivity and applications. The presence of the isothiocyanate functional group (N=C=S) is crucial for its reactivity, allowing for the synthesis of thioureas, thiazoles, and other nitrogen-sulfur compounds. Structural studies, including X-ray diffraction and quantum chemical calculations, have been employed to understand the conformational preferences and electronic properties of these molecules, which are critical for designing reaction pathways and predicting product selectivity (Gawroński et al., 2009).

Chemical Reactions and Properties

3-Chloropropyl isothiocyanate participates in a wide range of chemical reactions, including those leading to heterocyclic compounds and functionalized polymers. Its reactivity with amines, alcohols, and other nucleophiles has been extensively explored for the synthesis of compounds with potential biological activity. For example, reactions with monoacylhydrazines yield thiosemicarbazides, which can be transformed into thiazolines, illustrating the compound's utility in generating biologically relevant structures (Eschliman & Bossmann, 2019).

Scientific Research Applications

Synthesis Applications

3-Chloropropyl isothiocyanate plays a significant role in the synthesis of various chemical compounds. For instance, Karpyak, Obushak, and Ganushchak (2003) reported the formation of 3-Aryl-2-chloropropylisothiocyanates by the interaction of arene-diazonium chlorides with allyl isothiocyanate. These adducts are further used to form thiosemicarbazides and eventually transform into 2-thiazolines, indicating its utility in the creation of complex organic structures (Karpyak et al., 2003).

Pesticide Degradation

Research by Dungan and Yates (2003) delved into the degradation of fumigant pesticides, where compounds like methyl isothiocyanate (a derivative of isothiocyanate) are utilized for nematode, fungi, and weed control in agriculture. The study highlights the chemical and biological degradation mechanisms of these fumigants in soil, emphasizing the role of isothiocyanates in agricultural applications (Dungan & Yates, 2003).

Photolysis and Atmospheric Chemistry

Alvarez and Moore (1994) investigated the ultraviolet spectrum of methyl isothiocyanate and its photodissociation, revealing that sunlight effectively removes isothiocyanates from the atmosphere. This finding is crucial for understanding the atmospheric behavior of agricultural fumigants and their environmental impact (Alvarez & Moore, 1994).

Anticarcinogenic Properties

Isothiocyanates have shown promising results in cancer research. Yu et al. (1998) found that isothiocyanates can induce apoptosis in certain cancer cells through a caspase-3-dependent mechanism, suggesting their potential as chemopreventive agents (Yu et al., 1998). Similarly, Hecht (2000) reviewed the inhibition of carcinogenesis by isothiocyanates, particularly in lung and esophageal cancer models, through mechanisms such as enzyme inhibition and apoptosis enhancement (Hecht, 2000).

Safety And Hazards

Safety data sheets suggest that 3-Chloropropyl isothiocyanate should be kept away from heat, sparks, open flames, and hot surfaces. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

1-chloro-3-isothiocyanatopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6ClNS/c5-2-1-3-6-4-7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFOBQSQLJDLKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=C=S)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182269
Record name 3-Chloropropyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloropropyl isothiocyanate

CAS RN

2799-72-6
Record name 3-Chloropropyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002799726
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloropropyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50182269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2799-72-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
I Huber, Á Szabó, F Fülöp, G Bernáth, P Sohár - Tetrahedron, 1992 - Elsevier
… the reactions of 2-chloroethyl and 3-chloropropyl isothiocyanate is to be found in the following … On the other hand, the latter ring-closure is the faster with 3-chloropropyl isothiocyanate. …
Number of citations: 7 www.sciencedirect.com
JW Chern, YH Wu, KC Liu - Journal of heterocyclic chemistry, 1990 - Wiley Online Library
… A reaction of 2-aminobenzenesulfonamide (1) with 2-chloroethyl or 3-chloropropyl isothiocyanate in isopropanol afforded 2-(2'-chloroethylthioureido)- and 2-(3'-chloropropylthioureido)…
Number of citations: 3 onlinelibrary.wiley.com
L Valette, S Poulain, X Fernandez… - Journal of Sulfur …, 2005 - Taylor & Francis
… The procedure could be extrapolated to the preparation of functionalised ITC such as 3-chloropropyl isothiocyanate 2h ( table 1 , entry 18). This kind of building block can be of great …
Number of citations: 32 www.tandfonline.com
K Nagarajanc, PK Talwalker, CL Kulkarni… - Indian Journal of …, 1984 - repository.ias.ac.in
… A solution of 76 (185 g) and 3-chloropropyl isothiocyanate (10.5 g) in benzene (10 ml) was heated under reflux for 6 hr, filtered and the precipitate crystallized from methanol-ether to …
Number of citations: 32 repository.ias.ac.in
G Bernáth - Bulletin des Sociétés Chimiques Belges, 1994 - Wiley Online Library
In the introduction, a brief survey is given of the main types of fused‐skeleton saturated six‐membered 1,3‐heterocycles serving as model compounds in our earlier investigations and …
Number of citations: 26 onlinelibrary.wiley.com
MT Wu, FS Waksmunski, DR Hoff… - Journal of …, 1977 - Wiley Online Library
… The dihydrothiazine (XXXVI) was obtained from the reaction of o-tolylhydrazine hydrochloride with 3chloropropyl isothiocyanate (5) in the presence of triethylamine. Oxidation to the azo …
Number of citations: 8 onlinelibrary.wiley.com

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